What is the chemical structure of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
What is the chemical structure of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
Executive Summary
In the landscape of modern medicinal chemistry, bicyclic nitrogen-containing heterocycles serve as privileged scaffolds for drug discovery. 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride (CAS: 5119-79-9) is a highly versatile synthetic intermediate characterized by its fused benzene and piperidinone ring system[1]. The strategic placement of a methoxy group at the C7 position and a carbonyl at the C4 position provides specific hydrogen-bonding vectors and steric geometries that are highly sought after in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
This whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, a self-validating mechanistic synthesis protocol, and its application in advanced pharmacological workflows.
Chemical Identity & Structural Elucidation
The molecular architecture of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one consists of a 1,2,3,4-tetrahydroisoquinoline core that has been oxidized at the C4 position to form a ketone.
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IUPAC Name: 7-methoxy-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride[2]
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SMILES: Cl.COc1ccc2C(=O)CNCc2c1[2]
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InChI: InChI=1S/C10H11NO2.ClH/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12;/h2-4,11H,5-6H2,1H3;1H[1]
Conformational Dynamics: The non-aromatic piperidinone ring is constrained by its fusion to the benzene ring, forcing it into a half-chair conformation. The C7-methoxy group acts as an electron-donating moiety, enriching the electron density of the aromatic ring, while the C4-ketone acts as an electron-withdrawing group. This push-pull electronic distribution significantly influences the molecule's reactivity, particularly in subsequent functionalizations at the C5 or C8 positions.
Physicochemical Properties
The following table summarizes the critical quantitative data for the compound, essential for predicting its behavior in both synthetic and biological environments[1][2].
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Represents the hydrochloride salt form. |
| Molecular Weight | 213.66 g/mol | Low molecular weight (Lead-like space). |
| Exact Mass | 213.056 Da | Critical for high-resolution MS validation. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Excellent for blood-brain barrier (BBB) penetration. |
| XLogP3 | ~2.11 (Free base) | Optimal lipophilicity for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Facilitates interaction with kinase hinge regions. |
| Hydrogen Bond Acceptors | 3 | Key for target receptor binding. |
| Rotatable Bonds | 1 | High rigidity, reducing entropic penalty upon binding. |
Mechanistic Synthesis & Workflow
The synthesis of 4-isoquinolones requires precise control over regiochemistry. The most robust and scalable route involves the intramolecular Friedel-Crafts acylation of an N-protected benzylglycine derivative.
Causality of Reagent Selection
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Starting Material (3-Methoxybenzylamine): The methoxy group at the meta-position of the benzylamine is strongly ortho/para-directing. During the Friedel-Crafts cyclization, ring closure occurs para to the methoxy group due to lower steric hindrance compared to the ortho position, selectively yielding the 7-methoxy isomer rather than the 5-methoxy isomer.
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Protecting Group (N-Tosyl): The secondary amine must be protected to prevent polymerization and degradation during acylation. A Tosyl (Ts) group is selected over Boc or Cbz because the subsequent Friedel-Crafts reaction requires harsh Lewis acids (AlCl₃) that would rapidly cleave acid-labile protecting groups.
Figure 1: Step-by-step synthetic workflow for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following steps include built-in checkpoints to ensure reaction fidelity.
Step 1: Alkylation and Protection
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Alkylation: Dissolve 3-methoxybenzylamine (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) and cool to 0°C. Dropwise, add ethyl bromoacetate (1.05 eq). Stir at room temperature for 12 hours.
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Validation: Monitor via TLC (Hexane/EtOAc 7:3). The primary amine starting material will consume, forming a secondary amine (ninhydrin positive, distinct Rf).
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Tosylation: To the crude mixture, add additional triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C. Stir for 6 hours.
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Saponification: Add 2M NaOH (aq) and methanol (1:1 v/v) to the mixture. Reflux for 2 hours to hydrolyze the ethyl ester. Acidify with 1M HCl to pH 2 to precipitate the N-(3-methoxybenzyl)-N-tosylglycine intermediate. Filter and dry.
Step 2: Intramolecular Friedel-Crafts Acylation
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Acid Chloride Formation: Suspend the intermediate in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate under vacuum to remove excess SOCl₂.
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Cyclization: Redissolve the crude acid chloride in anhydrous DCM and cool to 0°C under N₂. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq).
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Causality & Validation: The solution will turn deep red/brown, indicating Lewis acid coordination. The success of this step is validated by FTIR: observe the disappearance of the carboxylic acid OH stretch (~3300-2500 cm⁻¹) and the appearance of a conjugated ketone C=O stretch (~1680 cm⁻¹).
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Workup: Quench carefully with ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield 7-methoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
Step 3: Deprotection and Salt Formation
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Detosylation: Suspend the cyclized product in a mixture of 48% aqueous HBr and glacial acetic acid (1:2 v/v) and add phenol (2.0 eq) as a cation scavenger. Reflux for 18 hours.
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Free Base Isolation: Cool to room temperature, dilute with water, and wash with diethyl ether to remove phenol and tosyl byproducts. Basify the aqueous layer to pH 10 with 5M NaOH. Extract the liberated free base into DCM.
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Hydrochloride Formation: Dry the DCM layer, concentrate, and redissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation ceases. Filter the resulting white/off-white solid and dry under high vacuum to afford the final 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one hydrochloride.
Applications in Drug Discovery
Isoquinoline derivatives are foundational to numerous therapeutic areas[3]. The 4-isoquinolone core specifically acts as a rigid, bioisosteric mimic of the adenine ring found in ATP.
Kinase Inhibitors (e.g., BTK Inhibition): Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Compounds utilizing the 2,3-dihydroisoquinolin-4-one scaffold have been extensively patented as highly potent BTK inhibitors (IC50 < 1.0 nM)[4]. The C7-methoxy group often projects into the solvent-exposed region or interacts with specific threonine/serine residues in the kinase hinge region, while the C4-ketone forms a critical hydrogen bond with the backbone NH of Met477 in BTK.
Figure 2: Pharmacological signaling pathway demonstrating the competitive inhibition of BTK by isoquinoline-based inhibitors.
References
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GB1504424A - Isoquinoline-derived aminoethers. Google Patents. Available at:[3]
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United States Patent - Inhibitors of Bruton's Tyrosine Kinase. Googleapis.com. Available at: [Link][4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Buy Online CAS Number 5119-79-9 - TRC - 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one Hydrochloride | LGC Standards [lgcstandards.com]
- 3. GB1504424A - Isoquinoline-derived aminoethers - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
